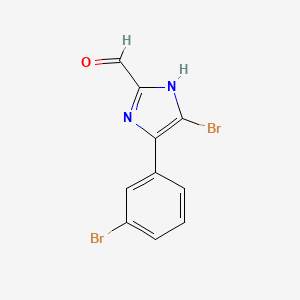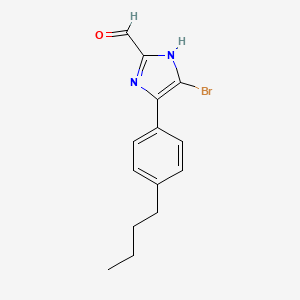
5-Bromo-4-(4-butylphenyl)imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD33022644” is a chemical entity with unique properties and applications It is known for its specific molecular structure and has been studied for various scientific and industrial purposes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022644” involves specific reaction conditions and reagents. The preparation method typically includes the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of “MFCD33022644” is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. The use of advanced technologies such as automated control systems and real-time monitoring ensures consistent quality and safety during production.
Analyse Des Réactions Chimiques
Types of Reactions: “MFCD33022644” undergoes various types of chemical reactions including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
“MFCD33022644” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of “MFCD33022644” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effect. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
“MFCD33022644” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups, such as “MFCD33022645” or “MFCD33022646”.
Uniqueness: The specific molecular structure and properties of “MFCD33022644” make it distinct from other compounds. Its unique reactivity and applications set it apart in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H15BrN2O |
|---|---|
Poids moléculaire |
307.19 g/mol |
Nom IUPAC |
5-bromo-4-(4-butylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C14H15BrN2O/c1-2-3-4-10-5-7-11(8-6-10)13-14(15)17-12(9-18)16-13/h5-9H,2-4H2,1H3,(H,16,17) |
Clé InChI |
CSQQAQHPMBHDLZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C2=C(NC(=N2)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


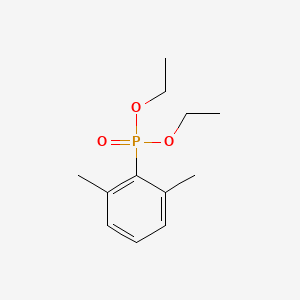
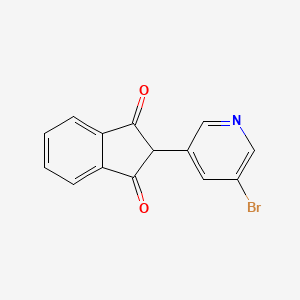
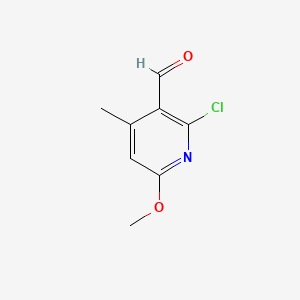
![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)


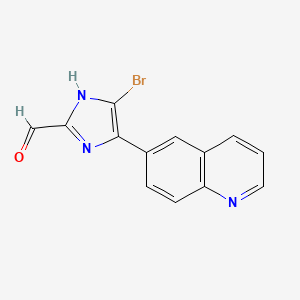
![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)

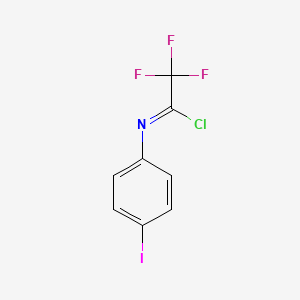
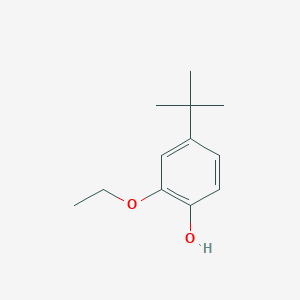
![1H-Benzo[4,5]thieno[2,3-b]pyrrole](/img/structure/B13689457.png)

